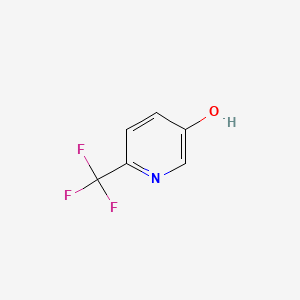

6-(Trifluoromethyl)pyridin-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-2-1-4(11)3-10-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOBDHYPESAMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382629 | |

| Record name | 6-(trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216766-12-0 | |

| Record name | 6-(Trifluoromethyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216766-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(Trifluoromethyl)pyridin-3-ol CAS number 216766-12-0

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridin-3-ol (CAS No. 216766-12-0)

Introduction

This compound is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl (-CF3) group and the hydrogen-bonding capability of the hydroxyl (-OH) group, make it a valuable scaffold for designing novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a parent molecule, while the pyridinol core serves as a versatile platform for further chemical modification.

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthesis protocol, analytical characterization methods, and its application as a key intermediate in the development of pharmaceutically active compounds.

Physicochemical and Structural Properties

The structural and physical properties of this compound are fundamental to its reactivity and handling. The presence of the -CF3 group on the pyridine ring significantly influences its electron density and acidity compared to unsubstituted pyridin-3-ol.

| Property | Value | Source |

| CAS Number | 216766-12-0 | |

| Molecular Formula | C₆H₄F₃NO | |

| Molecular Weight | 163.10 g/mol | |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 135 - 141 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | |

| SMILES | C1=CC(=C(N=C1C(F)(F)F)O) | |

| InChI | InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3,11H |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through various routes. A common and reliable method involves the hydrolysis of a corresponding ether precursor, such as 3-methoxy-2-(trifluoromethyl)pyridine. This section details a robust, multi-step synthesis adapted from established methodologies, providing insight into the critical parameters of the process.

Synthesis Workflow Diagram

Caption: Multi-step synthesis pathway for this compound.

Detailed Synthesis Protocol

This protocol describes the synthesis starting from 2-bromo-3-methoxypyridine, which is then subjected to trifluoromethylation and subsequent dehalogenation.

Materials and Reagents:

-

2-Bromo-5-(trifluoromethyl)pyridin-3-ol

-

Palladium on carbon (10% Pd/C)

-

Sodium acetate (NaOAc)

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Instrumentation:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon)

-

Rotary evaporator

-

Standard laboratory glassware for workup and filtration

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 2-bromo-5-(trifluoromethyl)pyridin-3-ol (1.0 equivalent) in anhydrous methanol, add sodium acetate (1.5 equivalents).

-

Catalyst Addition: Carefully add 10% palladium on carbon (0.05 equivalents) to the mixture under an inert atmosphere (e.g., argon).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the reaction vessel in a Parr hydrogenator. Evacuate the flask and backfill with hydrogen three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Causality and Trustworthiness:

-

Catalyst Choice: Palladium on carbon is a highly effective and standard catalyst for dehalogenation reactions via hydrogenation, offering high efficiency and ease of removal by filtration.

-

Base: Sodium acetate acts as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing side reactions and catalyst deactivation.

-

Inert Atmosphere: The initial inert atmosphere purge is crucial to prevent potential ignition of the hydrogen gas by the pyrophoric palladium catalyst.

-

Self-Validation: The protocol's trustworthiness is established by monitoring the reaction to completion (e.g., via LC-MS) and confirming the final product's identity and purity through characterization techniques as described in the next section.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

Caption: Standard workflow for the analytical validation of the final product.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the positions of the -OH and -CF₃ groups.

-

¹⁹F NMR: Will exhibit a singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group, providing definitive evidence of successful trifluoromethylation.

-

¹³C NMR: Will display six distinct signals for the six carbon atoms in the molecule, with the carbon of the -CF₃ group showing a characteristic quartet due to C-F coupling.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for C₆H₄F₃NO ([M+H]⁺ or [M-H]⁻).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for use in research and development.

Applications in Drug Discovery

This compound is a privileged scaffold in medicinal chemistry, primarily utilized as an intermediate in the synthesis of complex molecules targeting various diseases.

Intermediate for Kinase Inhibitors

One of the most prominent applications of this compound is in the synthesis of inhibitors for protein kinases, which are crucial targets in oncology and inflammatory diseases. For instance, it serves as a key building block for constructing inhibitors of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells. Dysregulation of Syk is implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.

The synthesis of these inhibitors often involves the etherification of the hydroxyl group on the this compound core, linking it to other heterocyclic systems to achieve high potency and selectivity for the target kinase.

Modulators of Ion Channels

The unique electronic nature of the 6-(trifluoromethyl)pyridinol moiety also makes it suitable for designing modulators of ion channels. These channels are critical for neuronal signaling and cardiovascular function. The trifluoromethyl group can engage in specific non-covalent interactions within the protein's binding pocket, enhancing affinity and modulating the channel's activity.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data is limited, compounds containing trifluoromethyl and pyridine moieties should be handled as potentially hazardous. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed information.

References

-

PubChem Compound Summary for CID 2769493, this compound. National Center for Biotechnology Information. [Link]

- WO2003051871A1 - Pyridine derivatives for the treatment of diseases mediated by syk.

-

Spleen Tyrosine Kinase (Syk) Inhibitors in Clinical Development for Rheumatic Diseases. Bio-Techne. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)pyridin-3-ol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The presence of both a trifluoromethyl group and a hydroxyl group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group, a well-known bioisostere for the methyl group, can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the hydroxyl group provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below. These properties are fundamental to understanding its behavior in both chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃NO | [2] |

| Molecular Weight | 163.1 g/mol | [2] |

| Appearance | White to light yellow/orange powder/crystal | [3] |

| Melting Point | 174-176 °C | [3] |

| Boiling Point (Predicted) | 286.7 ± 35.0 °C | [3] |

| Density (Predicted) | 1.423 ± 0.06 g/cm³ | [3] |

| CAS Number | 216766-12-0 | [2] |

Ionization and Lipophilicity: Key Determinants of Pharmacokinetics

The interplay between a molecule's acidity (pKa) and its lipophilicity (logP) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

The pKa of this compound is predicted to be approximately 3.96.[3] This value reflects the electron-withdrawing nature of the trifluoromethyl group, which increases the acidity of the pyridinium ion. The pKa is a crucial parameter as it dictates the ionization state of the molecule at a given pH. At physiological pH (7.4), the pyridine nitrogen will be predominantly in its neutral, unprotonated form.

A robust and widely accepted method for the experimental determination of pKa is potentiometric titration. This technique involves the gradual addition of a titrant (e.g., a strong base like NaOH) to a solution of the analyte (this compound) while monitoring the pH. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.[4]

Protocol: Potentiometric pKa Determination

-

Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. A small amount of a co-solvent like methanol or DMSO may be used if solubility is low, but its effect on the pKa should be considered.

-

Titrant Preparation: Prepare a standardized solution of 0.1 M NaOH.

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing the NaOH solution into the beaker.

-

Titration: Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is equal to the pH at the half-equivalence point.[4]

Lipophilicity (logP)

The "gold standard" for experimental logP determination is the shake-flask method. This involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the analyte in each phase.

Protocol: Shake-Flask logP Determination

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: In a separatory funnel, combine a known volume of the analyte solution with a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Aqueous Phase], and then logP = log10(P).

Aqueous Solubility

The aqueous solubility of a drug candidate is a critical factor influencing its oral bioavailability. The presence of the polar hydroxyl group in this compound is expected to confer some degree of water solubility, while the trifluoromethyl group and the aromatic ring will limit it.

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. The shake-flask method is also commonly employed for this determination.

Protocol: Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After incubation, centrifuge the sample to pellet the undissolved solid.

-

Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.

Synthesis and Reactivity

Synthesis

A plausible and efficient route for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds.[3] A potential synthetic strategy would involve the coupling of a boronic acid or ester derivative of the trifluoromethylpyridine core with a suitable partner bearing the hydroxyl group.

Proposed Synthesis via Suzuki-Miyaura Coupling

A likely synthetic route would involve the reaction of a halo-substituted trifluoromethylpyridine, such as 2-chloro-5-(trifluoromethyl)pyridine, with a boronic acid derivative containing a protected hydroxyl group. Subsequent deprotection would yield the final product.

Reactivity

The reactivity of the this compound ring is dictated by the interplay of its substituents. The pyridine nitrogen and the trifluoromethyl group are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the activating groups.[6] The hydroxyl group is an electron-donating group and can direct electrophilic attack.

The hydroxyl group itself is a site of reactivity, capable of undergoing O-alkylation, O-acylation, and other transformations common to phenols.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the positions of the trifluoromethyl and hydroxyl groups. The proton on the carbon between the two substituents will likely be the most deshielded. The hydroxyl proton will appear as a broad singlet, the position of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the pyridine ring. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The carbon bearing the hydroxyl group will be shifted downfield.

-

Mass Spectrometry: The electron impact mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z = 163. Fragmentation may involve the loss of CO from the pyridinol ring and potentially cleavage of the C-CF₃ bond.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ range.[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[9] Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, wash the affected area thoroughly with water. Store the compound in a tightly sealed container in a cool, dry place.[3]

Conclusion

This compound is a valuable building block in drug discovery, possessing a unique combination of physicochemical properties. Its moderate lipophilicity and predicted pKa suggest that it has the potential to be incorporated into molecules with favorable ADME profiles. This guide has provided a comprehensive overview of its key properties, along with detailed protocols for their experimental determination. A thorough understanding of these characteristics is essential for the rational design and development of new chemical entities based on this promising scaffold.

References

-

Supporting Information. Available at: [Link]

-

Cole-Parmer. 2-Chloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Available at: [Link]

-

PubChem. 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. Available at: [Link]

-

Accounts of Chemical Research. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Available at: [Link]

-

Scirp. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

-

DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

-

Magnetic Resonance in Chemistry. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

-

PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

-

AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Available at: [Link]

-

Chemcasts. Thermophysical Properties of 6-(Trifluoromethyl)-3-pyridinol. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available at: [Link]

-

RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available at: [Link]

-

ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

-

ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]

-

ResearchGate. The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available at: [Link]

-

PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Available at: [Link]

-

YouTube. nucleophilic aromatic substitutions. Available at: [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. Available at: [Link]

-

IntechOpen. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

-

YouTube. common fragmentation mechanisms in mass spectrometry. Available at: [Link]

-

Chemaxon. LogP and logD calculations. Available at: [Link]

-

Thieme. 13C NMR Spectroscopy. Available at: [Link]

-

ResearchGate. The wavenumber of FTIR spectrum of pyridine interactions in the sample. Available at: [Link]

-

PMC. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

-

PubChem. 6-(Trifluoromethyl)pyridine-3-methanol. Available at: [Link]

-

LookChem. 5-(TRIFLUOROMETHYL)PYRIDIN-3-OL. Available at: [Link]

- Google Patents. Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem-casts.com [chem-casts.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol [smolecule.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. jubilantingrevia.com [jubilantingrevia.com]

synthesis of 6-(Trifluoromethyl)pyridin-3-ol from 3-picoline

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)pyridin-3-ol from 3-Picoline

Introduction

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This powerful substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in drug and pesticide development.[1] this compound, in particular, represents a valuable building block for synthesizing more complex, biologically active compounds.

However, the regioselective synthesis of such molecules presents significant challenges. The pyridine ring is inherently electron-deficient, making it resistant to electrophilic substitution, while the introduction of a trifluoromethyl group requires specialized reagents and conditions. Starting from an inexpensive and readily available feedstock like 3-picoline adds another layer of complexity, demanding a robust and efficient multi-step synthetic strategy.[2]

This technical guide provides a comprehensive, research-level overview of a validated synthetic pathway to produce this compound from 3-picoline. It is designed for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also in-depth explanations of the causality behind key procedural choices, ensuring both scientific integrity and practical applicability.

Overall Synthetic Strategy

The transformation of 3-picoline into this compound is a multi-step process that hinges on the sequential functionalization of the pyridine ring. A direct, single-step conversion is not feasible due to the inertness of the C-H bonds and the difficulty of controlling regioselectivity. The strategy outlined herein involves the initial formation of a key intermediate, 6-bromo-3-hydroxypyridine, which then undergoes a final trifluoromethylation step. This approach allows for precise control over the placement of both the hydroxyl and trifluoromethyl groups.

Caption: Overall workflow for the synthesis of this compound.

Part I: Synthesis of the Key Intermediate: 6-Bromo-3-hydroxypyridine

This phase focuses on converting the simple starting material, 3-picoline, into a functionalized pyridine ring poised for the final, critical trifluoromethylation step.

Step 1: Oxidation of 3-Picoline to Nicotinic Acid

Causality and Experimental Choice: The initial methyl group of 3-picoline is a convenient handle for introducing new functionality. Oxidation to a carboxylic acid is a robust and scalable transformation that converts the inert methyl group into a versatile functional group for subsequent reactions. Industrial-scale production often utilizes nitric acid or vapor-phase oxidation.[3][4] For laboratory-scale synthesis, potassium permanganate (KMnO₄) offers a classic and reliable method, though it requires careful temperature control to prevent over-oxidation and ring degradation. An alternative approach involves oxidation with oxygen in the presence of cobalt and manganese catalysts, which can offer high yields.[5]

Experimental Protocol (Oxidation with O₂):

-

To a high-pressure reactor, add 3-picoline (1.0 eq), Cobalt(II) acetate (0.02 eq), Manganese(II) acetate (0.02 eq), and N-hydroxyphthalimide (NHPI) (0.1 eq) in acetic acid as the solvent.

-

Seal the reactor and pressurize with pure oxygen to 2 MPa.

-

Heat the reaction mixture to 150°C and maintain vigorous stirring for 5-8 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reactor to room temperature and carefully vent the excess oxygen.

-

The product, nicotinic acid, will precipitate from the cooled acetic acid solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

| Parameter | Expected Value |

| Yield | >90%[5] |

| Purity | >98% |

| Appearance | White crystalline solid |

| Melting Point | 236-239 °C |

Step 2: Conversion of Nicotinic Acid to 3-Aminopyridine

Causality and Experimental Choice: To introduce a hydroxyl group at the 3-position, we first install an amino group, which can be readily converted via a diazonium salt. The Hofmann rearrangement provides a reliable method for converting a carboxylic acid to an amine with one less carbon. This requires the initial conversion of nicotinic acid to its corresponding amide, nicotinamide, followed by treatment with a mild oxidizing agent like bromine in a basic solution.

Experimental Protocol (Hofmann Rearrangement):

-

Amide Formation: Convert nicotinic acid to nicotinoyl chloride using thionyl chloride (SOCl₂). React the resulting acid chloride with excess aqueous ammonia at low temperature (0-5°C) to form nicotinamide. Isolate and dry the product.

-

Rearrangement: Prepare a solution of sodium hydroxide in water and cool it to 0°C.

-

Slowly add bromine (1.0 eq) to the cold NaOH solution to form sodium hypobromite in situ.

-

Add a solution of nicotinamide (1.0 eq) to the freshly prepared hypobromite solution, ensuring the temperature remains below 10°C.

-

Slowly warm the mixture to 70-80°C and hold for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and extract the product, 3-aminopyridine, with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.

Step 3: Conversion of 3-Aminopyridine to 3-Hydroxypyridine

Causality and Experimental Choice: The Sandmeyer-type reaction is the method of choice for converting an aromatic amine to a hydroxyl group. The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The unstable diazonium salt is then gently heated in aqueous solution, leading to the evolution of nitrogen gas and the formation of the desired hydroxyl group. Careful control of temperature is critical to prevent unwanted side reactions.

Experimental Protocol (Diazotization and Hydrolysis):

-

Dissolve 3-aminopyridine (1.0 eq) in an aqueous solution of sulfuric acid (approx. 20-30%) and cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature strictly below 5°C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Slowly heat the reaction mixture to 80-90°C. Vigorous evolution of N₂ gas will be observed.

-

Maintain this temperature until gas evolution ceases (typically 1-2 hours).

-

Cool the solution and neutralize it carefully with a base (e.g., sodium carbonate) to a pH of ~7-8.

-

The product, 3-hydroxypyridine, can be isolated by continuous extraction with an organic solvent, followed by drying and evaporation.

Step 4: Regioselective Bromination of 3-Hydroxypyridine

Causality and Experimental Choice: The hydroxyl group is a strong activating, ortho-para director for electrophilic aromatic substitution. To install a bromine atom at the 6-position (ortho to the hydroxyl group and nitrogen), direct bromination can be employed. However, to achieve high selectivity and prevent polybromination, milder brominating agents and controlled conditions are necessary. Using N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine. Recent advances in pyridine halogenation utilize a ring-opening/closing strategy via Zincke imine intermediates to achieve high regioselectivity at the 3-position (relative to the nitrogen), but for 6-position bromination of a 3-hydroxypyridine, direct electrophilic substitution is more straightforward.[6][7]

Experimental Protocol (Direct Bromination):

-

Dissolve 3-hydroxypyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.

-

Neutralize the mixture and extract the product, 6-bromo-3-hydroxypyridine, with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel to isolate the desired isomer.

Part II: Trifluoromethylation of 6-Bromo-3-hydroxypyridine

This final stage is the most critical and technologically demanding step, involving the installation of the trifluoromethyl group onto the pyridine core.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. US2513251A - Preparation of pyridine carboxylic acids - Google Patents [patents.google.com]

- 4. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates | Semantic Scholar [semanticscholar.org]

- 7. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Conformational Analysis of 6-(Trifluoromethyl)pyridin-3-ol

Introduction: The Significance of the 6-(Trifluoromethyl)pyridin-3-ol Scaffold in Modern Drug Discovery

I. Molecular Structure and Electronic Profile

The structure of this compound features a pyridine ring substituted with a highly electronegative trifluoromethyl group at the 6-position and a hydroxyl group at the 3-position. This substitution pattern significantly influences the electron distribution within the aromatic ring and the molecule's overall reactivity.

Key Structural Features:

-

Pyridine Core: The pyridine ring is a six-membered heterocycle with five carbon atoms and one nitrogen atom. The nitrogen atom introduces a dipole moment and alters the reactivity of the ring compared to benzene.[3]

-

Trifluoromethyl Group (-CF3): This strong electron-withdrawing group deactivates the pyridine ring towards electrophilic substitution.[4] The C-F bonds are highly polarized and contribute to the molecule's metabolic stability.

-

Hydroxyl Group (-OH): The hydroxyl group is an electron-donating group that can participate in hydrogen bonding, a critical interaction for drug-receptor binding. It can also exist in equilibrium with its pyridone tautomer.[4]

The interplay of these substituents creates a unique electronic landscape that is crucial for the molecule's biological activity.

II. Conformational Analysis: Unraveling the 3D Landscape

The conformation of a molecule, its three-dimensional arrangement in space, is intrinsically linked to its biological activity. For this compound, the primary conformational flexibility arises from the rotation of the trifluoromethyl and hydroxyl groups.

A. Tautomeric Equilibrium

Hydroxypyridines can exist in a tautomeric equilibrium with their corresponding pyridone forms. In the case of this compound, an equilibrium exists with 6-(trifluoromethyl)pyridin-3(2H)-one. The position of this equilibrium is influenced by the solvent environment, with the pyridinol form generally favored in non-polar solvents and the pyridone form potentially stabilized in polar, protic solvents.[4] Understanding this equilibrium is critical as the two tautomers will exhibit different chemical reactivity and biological activity.

B. Rotational Isomers

Rotation around the C-CF3 and C-OH single bonds can lead to different rotational isomers (conformers). While the energy barrier for rotation of the hydroxyl group is relatively low, the bulky trifluoromethyl group may have a more significant impact on the preferred conformation. Computational modeling can provide valuable insights into the relative energies of these conformers.

III. Experimental and Computational Workflows for Structural Elucidation

A multi-faceted approach combining spectroscopic and computational techniques is essential for a thorough structural and conformational analysis of this compound.

A. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[5][6] It provides accurate measurements of bond lengths, bond angles, and torsional angles, which are invaluable for understanding the molecule's geometry and intermolecular interactions in the crystalline form.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are required. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A single-crystal X-ray diffractometer is used to collect diffraction data as the crystal is rotated in the X-ray beam.[7]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a model of the molecular structure.[7]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution.[8] 1D and 2D NMR experiments can provide detailed information about the connectivity of atoms, the chemical environment of each nucleus, and through-space interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H2 | 8.0 - 8.3 | - | Expected to be a doublet, downfield due to proximity to nitrogen. |

| H4 | 7.2 - 7.5 | - | Expected to be a doublet of doublets. |

| H5 | 7.0 - 7.3 | - | Expected to be a doublet, upfield relative to other aromatic protons. |

| OH | Variable | - | Chemical shift is dependent on solvent, concentration, and temperature. |

| C2 | 145 - 150 | - | |

| C3 | 155 - 160 | - | Carbon bearing the hydroxyl group. |

| C4 | 120 - 125 | - | |

| C5 | 115 - 120 | - | |

| C6 | 148 - 153 (quartet) | - | Carbon bearing the trifluoromethyl group, expected to show coupling to fluorine. |

| CF3 | - | 120 - 125 (quartet) | Expected to show a characteristic quartet in the ¹³C NMR spectrum due to C-F coupling. |

Note: These are predicted values based on general principles of NMR spectroscopy for pyridine derivatives and may vary depending on the solvent and other experimental conditions.[8]

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR Spectra Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum to identify the chemical shifts and coupling patterns of the protons.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the chemical shifts of the carbon atoms. A proton-coupled spectrum can be used to observe C-H coupling.

-

¹⁹F NMR: Acquire a fluorine NMR spectrum to observe the chemical shift of the trifluoromethyl group.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the pyridine ring protons.[8]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which can help to confirm the overall structure and assign quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which can provide information about the molecule's conformation and the spatial proximity of different groups.

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR-based structural and conformational analysis.

C. Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules.[9][10] DFT calculations can be used to:

-

Predict the optimized geometry (bond lengths, bond angles).

-

Calculate the relative energies of different conformers.

-

Predict NMR chemical shifts and coupling constants.

-

Analyze the electronic structure, including molecular orbitals (HOMO, LUMO) and electrostatic potential.

Experimental Protocol: DFT Calculation for Geometry Optimization

-

Input File Creation: Build an initial 3D structure of this compound using molecular modeling software. Create an input file for a computational chemistry package (e.g., Gaussian).

-

Method Selection: Choose a suitable DFT functional and basis set. For pyridine derivatives, functionals like B3LYP with a basis set such as 6-31G(d) often provide a good balance of accuracy and computational cost.[9][11]

-

Calculation Type: Specify a geometry optimization calculation. This will find the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Analysis of Results: Analyze the output file to obtain the optimized geometric parameters, energies, and other calculated properties.

Diagram: Integrated Structural Analysis Approach

Sources

- 1. researchgate.net [researchgate.net]

- 2. Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. rigaku.com [rigaku.com]

- 6. excillum.com [excillum.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Researcher's Guide to the Spectroscopic Signature of 6-(Trifluoromethyl)pyridin-3-ol

An In-Depth Technical Guide for Scientists and Drug Development Professionals

Introduction

6-(Trifluoromethyl)pyridin-3-ol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF₃) group into organic molecules can profoundly alter their physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] As a versatile building block, a thorough understanding of its structural and electronic characteristics is paramount for its effective use in the synthesis of novel therapeutic agents.[3][4]

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the identity and purity of this compound. The insights herein are designed to equip researchers with the foundational knowledge to confidently interpret the analytical data of this important synthetic intermediate.

Molecular Structure and Analysis

The structural confirmation of a molecule like this compound, with its distinct arrangement of aromatic protons and the influential -CF₃ group, relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for unambiguous structural assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[5]

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

-

¹⁹F NMR Acquisition: Obtain the spectrum using a standard fluorine pulse program, typically referenced to an external standard like CFCl₃ (0 ppm).

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the nitrogen and the -CF₃ group significantly influences their chemical shifts.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.2 | d | ~2.5 |

| H-4 | ~7.4 | dd | ~8.5, 2.5 |

| H-5 | ~7.6 | d | ~8.5 |

| OH | Variable | br s | N/A |

-

H-2: This proton is ortho to the nitrogen atom, making it the most deshielded. It appears as a narrow doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-5 (ortho, large coupling constant) and H-2 (meta, small coupling constant), resulting in a doublet of doublets.

-

H-5: This proton is ortho to H-4, showing a doublet with a large coupling constant.

-

OH: The phenolic proton typically appears as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum will display six signals: five for the pyridine ring carbons and one for the trifluoromethyl carbon.

| Carbon Assignment | Chemical Shift (δ, ppm) | Key Feature |

| C-2 | ~145 | |

| C-3 | ~155 | Carbon bearing the hydroxyl group |

| C-4 | ~125 | |

| C-5 | ~135 | |

| C-6 | ~148 (q) | Quartet due to coupling with fluorine (¹JCF) |

| CF₃ | ~123 (q) | Quartet due to one-bond C-F coupling (¹JCF) |

A key feature is the splitting of the C-6 and CF₃ signals into quartets due to strong one-bond and two-bond coupling with the three fluorine atoms, respectively. This is a definitive indicator of the -CF₃ group's presence and position.

¹⁹F NMR Spectral Data & Interpretation

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | ~ -65 to -70 | s |

For this compound, the spectrum shows a single, sharp signal (a singlet) because all three fluorine atoms are chemically equivalent and there are no adjacent protons to couple with. The chemical shift is characteristic of a -CF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

IR Spectral Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3100 (broad) | O-H stretch | Phenol (Alcohol) |

| 3100-3000 | Aromatic C-H stretch | Pyridine Ring |

| 1600-1450 | C=C and C=N ring stretching | Pyridine Ring |

| 1350-1100 (strong) | C-F symmetric & asymmetric stretch | Trifluoromethyl |

| ~1250 | C-O stretch | Phenol |

The most prominent features in the IR spectrum are the broad O-H stretching band, confirming the hydroxyl group, and the very strong, complex absorption bands in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[1]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound, providing ultimate confirmation of its elemental composition.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive or negative ion mode. For a phenol, positive mode ([M+H]⁺) is common.

MS Data & Interpretation

The empirical formula for this compound is C₆H₄F₃NO, with a calculated molecular weight of approximately 163.10 g/mol .[6][7]

| Ion | Observed m/z | Interpretation |

| [M+H]⁺ | ~164.03 | Protonated molecular ion, confirming the molecular weight |

| [M]⁺ | ~163.02 | Molecular ion (if observed, e.g., in EI-MS) |

In ESI-MS, the primary peak observed will be the protonated molecule at an m/z (mass-to-charge ratio) of approximately 164. This result provides unequivocal evidence for the molecular formula and weight of the target compound.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build a self-validating case for the structure of the compound.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is straightforward when approached systematically. Mass spectrometry confirms the molecular weight. Infrared spectroscopy verifies the presence of key functional groups, namely the hydroxyl and trifluoromethyl moieties. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a detailed map of the molecule's atom connectivity, allowing for unambiguous structural confirmation. This comprehensive analytical dataset is essential for ensuring the quality and identity of this valuable building block for research and drug development.

References

-

Supporting Information - Wiley-VCH 2008 . Wiley-VCH. [Link]

-

Synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol (3) - ResearchGate . ResearchGate. [Link]

-

The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 6‐trifluoromethyl pyridine derivatives. - ResearchGate . ResearchGate. [Link]

-

6-(Trifluoromethyl)pyridine-3-methanol | C7H6F3NO | CID 3613895 - PubChem . PubChem. [Link]

-

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol - PubChem . PubChem. [Link]

-

NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) . Human Metabolome Database. [Link]

-

This compound - Chongqing Chemdad Co., Ltd . Chemdad. [Link]

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters - ACS Publications . ACS Publications. [Link]

Sources

- 1. Buy 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 6-(Trifluoromethyl)pyridin-3-ol in Organic Solvents

Introduction: The Critical Role of Solubility in a Modern Pharmaceutical Intermediate

6-(Trifluoromethyl)pyridin-3-ol is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring, a hydroxyl group, and a trifluoromethyl group, makes it a versatile building block for synthesizing a range of active pharmaceutical ingredients (APIs).[3][4] The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and lipophilicity in drug candidates.[2]

For researchers, scientists, and drug development professionals, understanding the solubility of this intermediate is not a trivial pursuit; it is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy.[5][6] Poor solubility can lead to significant challenges, including unpredictable results in biological assays, difficulties in purification and formulation, and potentially poor bioavailability of the final API.[5][7] This guide provides a comprehensive overview of the physicochemical properties of this compound, presents available solubility data, and details a robust, self-validating protocol for determining its solubility in various organic solvents.

Physicochemical Properties Governing Solubility

Before delving into solubility data, it is essential to understand the intrinsic properties of this compound that dictate its behavior in different solvents. These parameters provide the theoretical framework for predicting and interpreting experimental solubility results.

| Property | Value | Source |

| CAS Number | 216766-12-0 | [8] |

| Molecular Formula | C₆H₄F₃NO | [8] |

| Molecular Weight | 163.1 g/mol | [8] |

| Melting Point | 174-176 °C | [4] |

| pKa | 3.96 ± 0.18 (Predicted) | [4] |

| Physical Form | White to light yellow powder/crystal | [4] |

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen), combined with the highly lipophilic trifluoromethyl group, results in a molecule with complex solubility characteristics. Its acidic pKa suggests that its solubility will be highly dependent on the pH in aqueous systems, though this guide focuses on organic solvents where such effects are less pronounced. The high melting point indicates strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Solubility Profile of this compound

While comprehensive, publicly available datasets on the solubility of this compound across a wide range of organic solvents are limited, information can be inferred from synthesis and purification procedures mentioned in the literature. Generally, compounds with similar structures exhibit good solubility in polar aprotic and protic organic solvents.[9]

| Solvent Class | Representative Solvents | Expected Solubility Behavior | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Acetonitrile (MeCN) | High | These solvents can effectively solvate the molecule without interfering with the intramolecular hydrogen bonding. DMSO is a powerful solvent for many organic compounds.[10] DCM is often used as a reaction solvent for derivatives.[11] |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl and pyridine moieties. |

| Non-Polar | Hexanes, Toluene | Low | The polar functional groups of the molecule limit its interaction with non-polar solvents, making dissolution energetically unfavorable. |

This table is based on general chemical principles and data from related compounds. Experimental verification is crucial and can be achieved using the protocol outlined below.

Experimental Protocol: Thermodynamic Solubility Determination via Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[12] This protocol is designed to be self-validating by incorporating steps to ensure equilibrium is reached and that the solid form of the compound does not change during the experiment.

Causality Behind the Method

This method is chosen over kinetic or high-throughput screening (HTS) methods because it measures the true equilibrium solubility.[12][13] Kinetic methods, which often involve precipitating a compound from a DMSO stock solution, can overestimate solubility by creating supersaturated solutions.[10][12] For process chemistry and formulation, where long-term stability is key, the thermodynamic value is the most relevant and reliable parameter.

Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Methodology

-

Preparation (Self-Validation Point 1: Ensuring Excess Solid)

-

Accurately weigh approximately 10-20 mg of this compound into several 4 mL glass vials. The key is to add an amount that will be in clear excess of what is expected to dissolve.

-

Rationale: The presence of undissolved solid at the end of the experiment is the primary confirmation that a saturated, equilibrium state has been achieved.[14] If all solid dissolves, the measurement is merely a concentration, not the solubility limit.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal each vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration (Self-Validation Point 2: Reaching Equilibrium)

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a moderate speed (e.g., 250-300 RPM) for a minimum of 24 hours.[7][14] For compounds with slow dissolution kinetics, extending this to 48 or even 72 hours is recommended.[14]

-

Rationale: Sufficient time and agitation are required to ensure the system reaches thermodynamic equilibrium.[14] To validate this, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not significantly change between these points, equilibrium can be assumed.

-

-

Phase Separation (Self-Validation Point 3: Purity of Liquid Phase)

-

After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.

-

Carefully withdraw an aliquot of the supernatant using a glass pipette.

-

Immediately filter the aliquot through a solvent-compatible (e.g., PTFE for organic solvents) 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all particulate matter.[14]

-

Rationale: Failure to completely remove undissolved microparticles will lead to artificially high and erroneous solubility values. The filtration step ensures only the truly dissolved compound is analyzed.

-

-

Analysis and Quantification (Self-Validation Point 4: Accuracy of Measurement)

-

Prepare a series of accurate serial dilutions of the clear filtrate using the same solvent.

-

Quantify the concentration of this compound in the diluted samples using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

-

Rationale: HPLC-UV provides a robust, specific, and sensitive method for quantification.[10] The method must be pre-validated for linearity, accuracy, and precision using a standard calibration curve prepared from a known stock solution of the compound.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

-

Conclusion

A thorough understanding and accurate measurement of the solubility of this compound are indispensable for its effective use in research and development. While its physicochemical profile suggests favorable solubility in polar organic solvents, this must be confirmed through rigorous experimental determination. The isothermal shake-flask method, as detailed in this guide, represents the most reliable approach for obtaining thermodynamic solubility data. By incorporating self-validating checks—ensuring excess solid, confirming equilibrium, guaranteeing complete phase separation, and using a validated analytical method—researchers can generate trustworthy and reproducible data. This information is fundamental for guiding decisions in process chemistry, enabling robust formulation development, and ultimately accelerating the journey from chemical intermediate to innovative therapeutic or agrochemical products.

References

-

Quora. (2017). How do you perform the shake flask method to determine solubility? [Online]. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Online]. Available at: [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online]. Available at: [Link]

-

Chemcasts. Thermophysical Properties of 6-(Trifluoromethyl)-3-pyridinol. [Online]. Available at: [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Online]. Available at: [Link]

-

SlideShare. solubility experimental methods.pptx. [Online]. Available at: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Online]. Available at: [Link]

-

PubChem. 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. [Online]. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online]. Available at: [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Online]. Available at: [Link]

-

MasterControl. ICH Q6 Guidelines. [Online]. Available at: [Link]

-

European Medicines Agency. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Online]. Available at: [Link]

-

ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Online]. Available at: [Link]

-

European Medicines Agency. Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Online]. Available at: [Link]

-

PubChem. 6-(Trifluoromethyl)pyridine-3-methanol. [Online]. Available at: [Link]

-

Huimeng Bio-tech. 2-Fluoro-6-(trifluoromethyl)pyridine (FTF). [Online]. Available at: [Link]

-

SlideShare. Developing specifications in ICH Q6B guidelines. [Online]. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Bulk Supply of this compound: A Manufacturer's Perspective. [Online]. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. [Online]. Available at: [Link]

-

ResearchGate. Synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol (3). [Online]. Available at: [Link]

-

ResearchGate. Synthesis of 6‐trifluoromethyl pyridine derivatives. [Online]. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Online]. Available at: [Link]

- Google Patents. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates. [Online].

-

PubChem. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. [Online]. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 216766-12-0 [chemicalbook.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. rheolution.com [rheolution.com]

- 7. enamine.net [enamine.net]

- 8. chem-casts.com [chem-casts.com]

- 9. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]

- 10. pharmatutor.org [pharmatutor.org]

- 11. nbinno.com [nbinno.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. quora.com [quora.com]

The Ascendancy of Trifluoromethylpyridines: A Technical Guide for Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group standing out for its profound impact on molecular properties. When appended to a pyridine ring, a privileged heterocycle in numerous pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) derivatives exhibit a unique combination of physicochemical and biological characteristics. This guide provides an in-depth technical exploration of TFMP derivatives for researchers, scientists, and drug development professionals. We will dissect the fundamental influence of the CF3 group, detail robust synthetic strategies, outline critical characterization techniques, and present case studies that underscore the successful application of TFMPs in approved drugs and clinical candidates. The content herein is structured to provide not just procedural knowledge, but a deep, mechanistic understanding to empower rational design and synthesis in drug discovery programs.

Introduction: The Strategic Fusion of the CF3 Group and the Pyridine Ring

The confluence of the trifluoromethyl group and the pyridine scaffold creates a powerful synergy for drug design. The pyridine ring, a bioisostere of benzene, offers a key advantage: a nitrogen atom that can act as a hydrogen bond acceptor and modulate the molecule's pKa, often improving solubility and pharmacokinetic profiles.[1] On the other hand, the trifluoromethyl group, one of the most common fluorine-containing moieties in pharmaceuticals, is a strong electron-withdrawing group that dramatically alters a molecule's properties.[1][2]

The introduction of a CF3 group onto a pyridine ring can lead to several beneficial transformations:[3][4]

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes the CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the drug's half-life.

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity (logP) of the parent molecule, which can enhance membrane permeability and improve absorption.[3]

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF3 moiety lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for avoiding off-target effects or improving oral bioavailability.

-

Improved Binding Affinity: The unique electronic nature and steric bulk of the CF3 group can lead to stronger and more specific interactions with target proteins, enhancing potency.[3]

These combined effects have led to the successful development of numerous TFMP-containing drugs and agrochemicals, validating this scaffold as a critical component in the medicinal chemist's toolkit.[1][5] Five pharmaceuticals with a TFMP moiety have received market approval, with many more candidates currently in clinical trials.[1]

Synthetic Strategies: Accessing the Trifluoromethylpyridine Core

The synthesis of TFMP derivatives can be broadly categorized into two main approaches: the late-stage introduction of a CF3 group onto a pre-formed pyridine ring, or the construction of the pyridine ring from a CF3-containing building block.[6][7] The choice of strategy is dictated by the availability of starting materials, desired substitution pattern, and functional group tolerance.

Late-Stage Trifluoromethylation of Pyridines

This approach is highly desirable as it allows for the modification of complex, late-stage intermediates.

One of the most robust and widely used methods is the copper-catalyzed trifluoromethylation of halopyridines, often referred to as an Ullmann-type reaction.[8][9] This method typically involves reacting an iodo- or bromo-pyridine with a trifluoromethyl source in the presence of a copper catalyst.

Causality Behind Experimental Choices:

-

Trifluoromethyl Source: A variety of CF3 sources can be used. Reagents like trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent) or sodium trifluoroacetate (CF3CO2Na) are common choices.[10][11] The choice often depends on cost, stability, and reaction conditions. Using inexpensive sources like methyl trifluoroacetate is advantageous but may require slow addition to control the rate of decarboxylation and formation of the active CF3 anion.[11]

-

Copper Catalyst: Copper(I) salts (e.g., CuI) are most common. The active species is generally considered to be a copper(I)-trifluoromethyl complex, [L_nCu-CF_3].[11] The reaction proceeds through a proposed mechanism involving oxidative addition of the aryl halide to the Cu(I) center, followed by reductive elimination.[12][13] While a Cu(I)/Cu(III) cycle is debated, it remains a plausible pathway.[9]

-

Ligands: For less reactive aryl halides (like chlorides and bromides), the addition of ligands such as 1,10-phenanthroline can be crucial to facilitate the reaction.[11]

-

Solvent and Temperature: High-boiling polar aprotic solvents like DMF or NMP are typically used at elevated temperatures to drive the reaction to completion.[14]

Detailed Experimental Protocol: Copper-Catalyzed Trifluoromethylation of 2-Iodopyridine [10][11]

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-iodopyridine (1.0 mmol), CuI (0.1 mmol, 10 mol%), and a suitable trifluoromethylating agent such as potassium (trifluoromethyl)trimethoxyborate (1.5 mmol).

-

Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous DMF (5 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction with aqueous ammonia solution and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-(trifluoromethyl)pyridine.

Directly converting a C-H bond on the pyridine ring to a C-CF3 bond is an atom-economical and highly sought-after transformation. These reactions often proceed via radical or nucleophilic pathways.

-

Radical Trifluoromethylation: This involves the generation of a trifluoromethyl radical (•CF3) from sources like sodium trifluoromethanesulfinate (Langlois' reagent, CF3SO2Na) or Togni's reagents.[15][16] The radical then adds to the pyridine ring. A challenge with this method is controlling regioselectivity, as the radical can add at multiple positions.[17]